An In-depth Technical Guide to 6-Chloro-4-methylpyridine-3-sulfonamide: Synthesis, Properties, and Spectroscopic Characterization
An In-depth Technical Guide to 6-Chloro-4-methylpyridine-3-sulfonamide: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 6-Chloro-4-methylpyridine-3-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its synthesis, physicochemical properties, and a thorough spectroscopic characterization. While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust profile for researchers.
Introduction
Sulfonamide-containing pyridine scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The specific substitution pattern of 6-Chloro-4-methylpyridine-3-sulfonamide, incorporating a chloro group, a methyl group, and a sulfonamide moiety on the pyridine ring, suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed understanding of its chemical characteristics to facilitate its use in research and development.
Chemical Identity
| Property | Value | Source |
| Chemical Name | 6-Chloro-4-methylpyridine-3-sulfonamide | N/A |
| CAS Number | 1601779-73-0 | [7][8] |
| Molecular Formula | C₆H₇ClN₂O₂S | [7][8][9] |
| Molecular Weight | 206.65 g/mol | [7][8] |
| Canonical SMILES | CC1=CC(=NC=C1S(=O)(=O)N)Cl | [9] |
| InChI | InChI=1S/C6H7ClN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | [9] |
| InChIKey | KPSVCRFMKLJSNT-UHFFFAOYSA-N | [9] |
Synthesis
The synthesis of 6-Chloro-4-methylpyridine-3-sulfonamide can be logically achieved through the reaction of its corresponding sulfonyl chloride precursor with ammonia. This is a standard and widely used method for the preparation of primary sulfonamides.[1][2][10][11]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-Chloro-4-methylpyridine-3-sulfonamide.
Experimental Protocol (Proposed)
This protocol is based on analogous sulfonamide syntheses and should be optimized for this specific substrate.[1][2]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloro-4-methylpyridine-3-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of ammonia in a suitable solvent (e.g., 0.5 M in 1,4-dioxane or a saturated solution of ammonia in methanol) (2.0-3.0 eq) dropwise. Alternatively, bubble ammonia gas through the cooled solution.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer. If a water-miscible solvent is used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 6-Chloro-4-methylpyridine-3-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Physicochemical Properties
| Property | Predicted/Reported Value | Remarks |
| Physical Form | Solid | [8] |
| Melting Point | Not reported. Likely >150 °C | Based on similar structures like 6-chloro-4-methylnicotinamide (169-170 °C).[12] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility trends for pyridine sulfonamides.[13] |
| pKa | Not reported. | The sulfonamide NH is weakly acidic. |
| Storage | Refrigerated storage is recommended. | [8] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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Pyridine Ring Protons (2H): Two singlets or narrow doublets are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at position 2 will likely be the most downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing sulfonyl group. The proton at position 5 will be upfield relative to the proton at position 2.
-
Methyl Protons (3H): A singlet is expected for the methyl group protons, likely in the range of δ 2.3-2.7 ppm.
-
Sulfonamide Protons (2H): A broad singlet is expected for the NH₂ protons, the chemical shift of which will be highly dependent on the solvent and concentration. This peak will be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
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Pyridine Ring Carbons (5C): Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the chloro group (C6) and the carbon attached to the sulfonyl group (C3) will be significantly influenced by these electron-withdrawing groups. The carbon at position 4 (attached to the methyl group) and the carbon at position 2 will also be distinguishable.
-
Methyl Carbon (1C): A signal for the methyl carbon is expected in the aliphatic region, likely around δ 15-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3200 | N-H stretch (sulfonamide) | Two bands, medium to strong |
| 3100-3000 | C-H stretch (aromatic) | Weak to medium |
| 2980-2850 | C-H stretch (methyl) | Weak to medium |
| ~1600, ~1470 | C=C/C=N stretch (pyridine ring) | Medium to strong |
| 1350-1310 | SO₂ asymmetric stretch | Strong |
| 1170-1150 | SO₂ symmetric stretch | Strong |
| ~850-750 | C-H out-of-plane bend (aromatic) | Medium to strong |
| ~700-600 | C-Cl stretch | Medium |
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 206, with a characteristic M+2 isotope peak for the chlorine atom (approximately one-third the intensity of the M⁺ peak).
-
Fragmentation: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.[9]
Reactivity and Chemical Behavior
-
Sulfonamide Group: The sulfonamide moiety is generally stable. The nitrogen atom can be alkylated or acylated under appropriate basic conditions.
-
Pyridine Ring: The pyridine ring is relatively electron-deficient, making it susceptible to nucleophilic aromatic substitution, although the conditions required may be harsh. The chlorine atom at the 6-position is activated towards nucleophilic displacement.
-
Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific reaction conditions.
Potential Applications in Drug Discovery
As a substituted pyridine sulfonamide, 6-Chloro-4-methylpyridine-3-sulfonamide is a valuable scaffold for the development of various therapeutic agents. The sulfonamide group is a key pharmacophore in a wide range of approved drugs.[2][3][4][5][6] The presence of the chloro and methyl groups provides opportunities for further chemical modification to explore structure-activity relationships (SAR) and develop analogues with improved potency, selectivity, and pharmacokinetic properties. Areas of potential therapeutic application include, but are not limited to:
-
Antimicrobial Agents: Sulfonamides are classic antibacterial agents, and novel derivatives continue to be explored to combat drug resistance.[1][10]
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the sulfonamide moiety.[5]
-
Anti-inflammatory Drugs: The sulfonamide group is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Diuretics and Antihypertensives: Carbonic anhydrase inhibitors and other cardiovascular drugs often feature a sulfonamide pharmacophore.
Safety and Handling
Based on available safety data for this compound, it should be handled with care in a well-ventilated laboratory.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a warning-level hazard and may be harmful if swallowed or in contact with the skin, and can cause skin and eye irritation.[8] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
6-Chloro-4-methylpyridine-3-sulfonamide is a promising heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This technical guide provides a detailed, albeit partially predictive, overview of its chemical properties, including a plausible synthetic route and expected spectroscopic characteristics. It is anticipated that this information will serve as a valuable resource for researchers and scientists working with this compound and its derivatives, enabling further exploration of its therapeutic potential.
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